molecular formula C19H19ClN2O4S B2899628 1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione CAS No. 878428-51-4

1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione

Cat. No.: B2899628
CAS No.: 878428-51-4
M. Wt: 406.88
InChI Key: KUYYHNKNPBHHQP-UHFFFAOYSA-N
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Description

This compound belongs to the thienoimidazole class, characterized by a fused thiophene-imidazole core with three ketone groups (trione) and a hexahydro-saturated ring system. The substituents at positions 1 and 3—3-chloro-4-methylphenyl and 4-methoxyphenyl, respectively—impart distinct electronic and steric properties. The chloro group is electron-withdrawing, while the methoxy group is electron-donating, creating a polarized molecular environment. Such structural features are critical for applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation, though specific biological data for this compound remain unreported in the provided evidence .

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c1-12-3-4-14(9-16(12)20)22-18-11-27(24,25)10-17(18)21(19(22)23)13-5-7-15(26-2)8-6-13/h3-9,17-18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYYHNKNPBHHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a complex organic molecule that belongs to the class of thienoimidazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18ClN2O3SC_{17}H_{18}ClN_2O_3S, indicating a rich functional group composition that may influence its reactivity and interactions within biological systems. The structure features a thieno[3,4-d]imidazole core, characterized by a bicyclic arrangement containing sulfur and nitrogen atoms.

Synthesis

The synthesis of thienoimidazole derivatives often involves multi-step reactions that can include cyclization and functionalization processes. For instance, the synthesis may utilize starting materials such as substituted phenols and amines to form the desired thienoimidazole structure.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thienoimidazole derivatives. For example, compounds similar to This compound have demonstrated significant cytotoxic effects against various human cancer cell lines. The MTT assay has been commonly employed to assess cell viability post-treatment. In particular:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast)12.5
Similar derivativeKB (oral)15.0
Similar derivativeCNE2 (nasopharyngeal)10.0

These results suggest that the compound may inhibit cell proliferation effectively at low concentrations.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it exhibited significant reductions in inflammation markers when compared to standard anti-inflammatory drugs like diclofenac sodium. The acute toxicity studies indicated a high safety margin (ALD50 > 0.3 g/kg), suggesting that the compound is well tolerated.

The proposed mechanism of action for thienoimidazole derivatives typically involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation and inflammation. For example:

  • Inhibition of COX enzymes : Similar compounds have shown to inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis and reduced inflammation.
  • Induction of apoptosis : Some thienoimidazoles may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.

Case Studies

Several key studies have focused on the biological evaluation of thienoimidazole derivatives:

  • Study on Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry reported that a series of thienopyrimidinone derivatives exhibited potent antiproliferative activity against various cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate potential binding interactions with target proteins involved in cancer progression .
  • Anti-inflammatory Evaluation : Research conducted on related compounds highlighted their efficacy in reducing inflammatory responses in murine models of arthritis. The results indicated a significant decrease in paw edema compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Key analogs and their structural differences are summarized below:

Compound Name Core Structure Position 1 Substituent Position 3 Substituent Molecular Formula Molecular Weight
Target Compound Thienoimidazole trione 3-chloro-4-methylphenyl 4-methoxyphenyl C₂₀H₁₈ClN₂O₄S 417.9 (calc.)
1-(3,5-dimethylphenyl)-3-[(3-nitrophenyl)methyl]-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione Thienoimidazole trione 3,5-dimethylphenyl 3-nitrobenzyl C₂₃H₂₂N₃O₅S 476.5 (calc.)
1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide Thienoimidazole dione 4-ethoxyphenyl 4-methoxyphenyl C₂₀H₂₂N₂O₅S 402.5

Key Observations :

  • Electron-Donating vs.
  • Saturation and Oxidation State : The dione in ’s compound (vs. trione in the target) reduces ring strain but may alter hydrogen-bonding capacity.
Spectral and Analytical Data

Comparative spectral data for analogs (where available):

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) EI-MS (M+1)
Triazole-thione derivative 3390 (NH), 1243 (C=S), 702 (C-Cl) 9.55 (s, triazole-H), 2.59 (s, CH₃) 419
Target Compound (hypothetical) ~3400 (NH), ~1700 (C=O) ~6.8–7.3 (Ar-H), ~3.8 (OCH₃) ~418

Notes:

  • The absence of C=S in the target (vs. C=O in trione) shifts IR peaks to higher wavenumbers (~1700 cm⁻¹).
  • Aromatic proton environments in NMR are influenced by substituents (e.g., methoxy vs. nitro groups).

Functional and Application Insights

  • Pharmacological Potential: Imidazole derivatives () often exhibit antimicrobial or anticancer activity. The chloro and methoxy groups in the target compound may enhance membrane permeability or target-specific interactions .
  • Material Science: Thienoimidazole triones could serve as ligands in coordination chemistry, leveraging their multiple ketone groups for metal binding .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound’s synthesis typically involves multi-step reactions, including ring-closure strategies for the thienoimidazole core. For example, describes using NaBH₄ in absolute ethanol under reflux for 4 hours to reduce intermediates, achieving yields of 61–81% . To optimize yields, consider ionic liquid-mediated reactions (e.g., copper(II) bis(trifluoromethanesulfonate) at 130°C for 2 hours, as in ) . Monitor reactions via TLC and purify via recrystallization (ethanol/water ratios) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • IR spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1658 cm⁻¹ for imidazole rings) .
  • NMR (¹H/¹³C) : Confirm substituent positions (e.g., aromatic protons at δ 7.20–7.60 ppm for thiophene or chloroaryl groups) .
  • HPLC : Assess purity (>95%) using isocratic elution (e.g., 30:70 2-propanol/n-hexane, retention time ~5.85 min) .

Q. What are the critical solubility and stability considerations for handling this compound in experimental setups?

  • Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) for biological assays and non-polar solvents (chloroform) for crystallography. Stability studies (e.g., TGA/DSC) should assess thermal decomposition thresholds. highlights recrystallization in ethanol/water mixtures to enhance stability .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., 3-chloro-4-methylphenyl vs. 4-methoxyphenyl) influence the compound’s reactivity and biological activity?

  • Methodology :

  • Computational modeling : Perform DFT calculations to map electron density (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
  • Structure-activity relationship (SAR) : Compare bioactivity data (e.g., antimicrobial IC₅₀) of analogs with varied substituents (). For instance, chloro groups enhance lipophilicity, while methoxy groups may improve membrane permeability .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodology :

  • Standardized assays : Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature, and cell lines).
  • Meta-analysis : Cross-reference datasets from (antimicrobial) and (enzyme inhibition) to identify confounding variables (e.g., assay type, solvent effects) .
  • Dose-response validation : Use Hill slope analysis to confirm reproducibility .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular docking : Simulate binding to targets like indoleamine 2,3-dioxygenase (IDO1) using AutoDock Vina ( notes imidazole derivatives as IDO inhibitors) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to identify key residues (e.g., hydrogen bonds with His346 in IDO1) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric synthesis.
  • Process control : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR for real-time monitoring) .
  • Separation techniques : Use chiral HPLC (e.g., Chiralpak IG-3 column) or crystallization-induced diastereomer resolution .

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